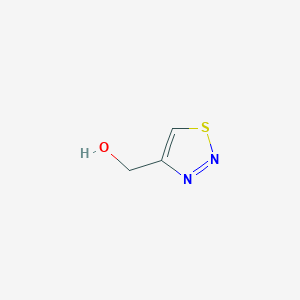

1,2,3-Thiadiazol-4-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiadiazol-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDHVBATKGUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of 1,2,3-Thiadiazol-4-ylmethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for preparing 1,2,3-thiadiazol-4-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative delves into the strategic two-step synthesis, commencing with the foundational Hurd-Mori reaction to construct the 1,2,3-thiadiazole core, followed by the targeted reduction of a carboxylate intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. Emphasis is placed on experimental design, causality behind procedural choices, and best practices for ensuring reaction success and product purity.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a prominent pharmacophore in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The title compound, this compound, serves as a key intermediate, providing a reactive hydroxyl handle for further molecular elaboration and the synthesis of diverse compound libraries for high-throughput screening.

The synthetic strategy detailed herein focuses on a reliable and scalable two-step approach:

-

Hurd-Mori Cyclization: Formation of a stable precursor, ethyl 1,2,3-thiadiazole-4-carboxylate.

-

Hydride Reduction: Conversion of the ethyl ester to the target primary alcohol, this compound.

This guide will provide a granular, step-by-step examination of each stage, from the selection of starting materials to the final characterization of the product.

Synthetic Strategy and Mechanistic Considerations

The preparation of this compound is most effectively achieved through a convergent synthetic route that first establishes the heterocyclic core and then modifies a functional group at the C4 position.

Step 1: Hurd-Mori Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

The Hurd-Mori reaction is a classic and dependable method for the synthesis of 1,2,3-thiadiazoles from α-methylene carbonyl compounds.[5] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization with thionyl chloride (SOCl₂).

2.1.1. Reaction Scheme

Caption: Hurd-Mori synthesis of the thiadiazole precursor.

2.1.2. Mechanistic Insights

The mechanism of the Hurd-Mori reaction is a subject of ongoing study, but it is generally accepted to proceed through the following key steps:

-

Formation of a Chlorosulfinyl Intermediate: The hydrazone reacts with thionyl chloride to form an N-chlorosulfinyl hydrazone.

-

Intramolecular Cyclization: An intramolecular electrophilic attack by the sulfur on the carbon of the C=N bond initiates the ring closure.

-

Aromatization: Subsequent elimination of HCl and sulfur monoxide (SO) leads to the aromatic 1,2,3-thiadiazole ring.

Caption: Simplified mechanism of the Hurd-Mori reaction.

Step 2: Reduction of Ethyl 1,2,3-Thiadiazole-4-carboxylate

The conversion of the stable ethyl ester to the primary alcohol is achieved through reduction with a powerful hydride-donating agent, such as lithium aluminum hydride (LiAlH₄). This is a standard and high-yielding transformation in organic synthesis.

2.2.1. Reaction Scheme

Caption: Reduction of the ester to the target alcohol.

2.2.2. Mechanistic Insights

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[6][7]

-

First Hydride Addition: The hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Ethoxide: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form an aldehyde intermediate.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide.

-

Protonation: Acidic workup protonates the alkoxide to yield the final primary alcohol.

Caption: Mechanism of ester reduction with LiAlH₄.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride is corrosive and lachrymatory. Lithium aluminum hydride reacts violently with water and is flammable.

Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl glyoxalate (50% in toluene) | 102.09 | 20.4 g | 0.1 |

| Hydrazine monohydrate | 50.06 | 5.0 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Thionyl chloride | 118.97 | 26.2 g (15.7 mL) | 0.22 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

3.1.2. Step-by-Step Procedure

-

Hydrazone Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl glyoxalate (20.4 g of a 50% solution in toluene, 0.1 mol) in ethanol (100 mL). Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate (5.0 g, 0.1 mol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2-(hydrazono)acetate as a viscous oil. This intermediate is used in the next step without further purification.

-

Hurd-Mori Cyclization: To the crude hydrazone, add dichloromethane (200 mL) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (26.2 g, 0.22 mol) dropwise to the stirred solution over 30 minutes. A vigorous evolution of gas (HCl and SO₂) will be observed.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Carefully pour the reaction mixture into 200 mL of ice-water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 1,2,3-thiadiazole-4-carboxylate as a pale yellow solid.

Synthesis of this compound

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1,2,3-thiadiazole-4-carboxylate | 158.18 | 7.91 g | 0.05 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.84 g | 0.075 |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

3.2.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.84 g, 0.075 mol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (7.91 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄ until the gas evolution ceases.

-

Slowly add water (3 mL), followed by 15% aqueous sodium hydroxide (3 mL), and then water again (9 mL). Stir the mixture vigorously for 30 minutes.

-

Workup and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of Products

Ethyl 1,2,3-Thiadiazole-4-carboxylate

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, H-5), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 161.5 (C=O), 150.2 (C-4), 135.8 (C-5), 62.1 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 1725 (C=O, ester), 1540, 1480 (C=N, C=C).

-

MS (EI): m/z (%) 158 (M⁺), 130, 114, 86.

This compound

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (s, 1H, H-5), 5.65 (t, J = 5.5 Hz, 1H, -OH), 4.70 (d, J = 5.5 Hz, 2H, -CH₂OH).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 158.5 (C-4), 130.2 (C-5), 56.8 (-CH₂OH).

-

IR (KBr, cm⁻¹): 3350 (O-H, broad), 3100 (C-H, aromatic), 2920 (C-H, aliphatic), 1520, 1460 (C=N, C=C).

-

MS (EI): m/z (%) 116 (M⁺), 87, 59.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for the preparation of this compound. The Hurd-Mori reaction provides an efficient entry to the core heterocyclic system, while the subsequent reduction with lithium aluminum hydride offers a clean conversion to the desired alcohol. The provided protocols, along with the mechanistic rationale and characterization data, serve as a comprehensive resource for researchers engaged in the synthesis of novel 1,2,3-thiadiazole derivatives for applications in drug discovery and development. The versatility of the hydroxyl group in the final product opens avenues for extensive derivatization, making it a valuable synthon for the exploration of new chemical space.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

1,2,3-thiadiazol-4-ylmethanol CAS number

An In-depth Technical Guide to 1,2,3-Thiadiazole Derivatives in Medicinal Chemistry

Abstract

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its unique physicochemical properties and ability to act as a versatile pharmacophore have established it as a "privileged scaffold" in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the 1,2,3-thiadiazole core, with a focus on its synthesis, chemical properties, and broad-ranging applications in modern drug discovery. We will delve into established synthetic protocols, such as the Hurd-Mori reaction, and explore the mechanistic basis for the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this important heterocyclic motif.

The 1,2,3-Thiadiazole Scaffold: A Privileged Core in Drug Discovery

Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among them, thiadiazoles—five-membered rings containing one sulfur and two nitrogen atoms—exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole[1][2]. The 1,2,3-thiadiazole isomer, in particular, is a structurally active pharmacophore of great interest due to its wide array of biological activities[3]. Its structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile and making it a key building block for creating libraries of bioactive compounds[1].

Physicochemical Properties and Identification

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of properties for the target compound and a well-documented analogue.

| Property | 1,2,3-thiadiazol-4-ylmethanol | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol[4] |

| CAS Number | Not conclusively assigned | 163008-86-4 |

| Molecular Formula | C₃H₄N₂OS[7] | C₄H₆N₂OS |

| Molecular Weight | 116.14 g/mol | 130.17 g/mol |

| IUPAC Name | (1,2,3-thiadiazol-4-yl)methanol | (4-methyl-1,2,3-thiadiazol-5-yl)methanol |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 1 | 1 |

Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

The synthesis of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction , a cyclization method first reported in 1955[2]. This reaction involves the treatment of hydrazones derived from ketones having an α-methylene group with thionyl chloride (SOCl₂). This method remains a cornerstone for accessing this scaffold.[8] Modern variations have improved yields and conditions, for example, by using catalysts like tetrabutylammonium iodide (TBAI) under metal-free conditions[9].

General Experimental Protocol: Hurd-Mori Synthesis

The following protocol describes a generalized, two-step procedure for synthesizing a 1,2,3-thiadiazole derivative from a starting ketone.

Step 1: Formation of the Hydrazone Intermediate

-

Dissolve the starting ketone (containing an α-methylene group) (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as absolute ethanol.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The semicarbazone product often precipitates and can be isolated by filtration.

-

Wash the isolated solid with cold diethyl ether and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclization to the 1,2,3-Thiadiazole Ring

-

In a fume hood, carefully add the dried semicarbazone intermediate from Step 1 portion-wise to an excess of thionyl chloride (SOCl₂) at 0°C with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction is typically exothermic and releases HCl and SO₂ gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-thiadiazole derivative.

Synthesis Workflow Diagram

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-thiadiazole scaffold is a versatile building block for developing drugs targeting a multitude of diseases. Its bioactivity stems from its electronic properties, its ability to participate in hydrogen bonding, and its function as a bioisostere for other cyclic structures, which can improve the pharmacokinetic profile of drug candidates[1][6].

Key Therapeutic Areas:

-

Anticancer Activity: Derivatives have been shown to act as potent inhibitors of key cancer-related proteins. For example, certain 4,5-diaryl-1,2,3-thiadiazoles have been investigated as inhibitors of Hsp90, a chaperone protein essential for the stability of many proteins required for tumor cell growth[1].

-

Antiviral Activity: The scaffold has been incorporated into potent antiviral agents. Thioacetanilide-based 1,2,3-thiadiazoles have demonstrated remarkable anti-HIV activity, with some derivatives showing higher efficacy than reference drugs like nevirapine[1]. Other analogues have shown promising activity against the Hepatitis B virus (HBV)[1].

-

Antifungal and Agrochemical Applications: In agrochemical research, 1,2,3-thiadiazole serves as a core structure for new fungicides and herbicides[6]. Derivatives combined with a 1,2,4-triazole ring have exhibited significantly higher fungicidal activity against pathogens like Corynespora cassiicola compared to commercial standards[1].

-

Antimicrobial and Anti-inflammatory Activity: The broad utility of thiadiazoles extends to antibacterial, anti-inflammatory, and anticonvulsant agents, making it a truly multifaceted scaffold in medicinal chemistry[2][10][11].

The 1,2,3-Thiadiazole Scaffold as a Gateway to Bioactivity

Caption: The 1,2,3-thiadiazole core as a privileged scaffold.

Conclusion and Future Outlook

The 1,2,3-thiadiazole ring system continues to be a highly valuable and productive scaffold for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its relevance in both academic and industrial research. Future efforts will likely focus on developing more efficient and sustainable synthetic methodologies, exploring novel substitutions on the thiadiazole ring, and applying computational methods to design next-generation inhibitors with enhanced potency and selectivity for a variety of biological targets. The versatility of compounds like this compound provides a solid foundation for these future explorations, promising a continued expansion of the thiadiazole-based drug pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hit2Lead | (4-methyl-1,2,3-thiadiazol-5-yl)methanol | CAS# 163008-86-4 | MFCD07371384 | BB-4030372 [hit2lead.com]

- 6. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | High-Purity [benchchem.com]

- 7. Best (1-2-3-thiadiazol-4-yl)methanol (1-2-3-thiadiazol-4-yl)methanol - Ekart [ekarts.ca]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 10. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2,3-thiadiazole derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Thiadiazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity make it a privileged pharmacophore in the design of novel therapeutic agents.[3] This guide provides a comprehensive overview of the core . We will delve into their spectroscopic signatures, fundamental reactivity, key synthetic transformations, and the structure-activity relationships that underpin their diverse biological activities, including anticancer, antiviral, and antifungal properties.[1][3][4] This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.

Introduction to the 1,2,3-Thiadiazole Core

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole isomer is characterized by adjacent nitrogen atoms, a structural feature that imparts distinct chemical properties compared to its other isomers (1,2,4-, 1,3,4-, and 1,2,5-thiadiazole).[3][5] The parent 1,2,3-thiadiazole is a thermally stable, yellow liquid that is soluble in water and most organic solvents.[5]

The significance of the 1,2,3-thiadiazole moiety in drug discovery is underscored by its presence in a wide array of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, functioning as potent agents against various diseases.[2][3] This biological versatility stems from the ring's ability to engage in various non-covalent interactions and its unique metabolic profile. Understanding the fundamental physicochemical properties of this scaffold is therefore paramount for the rational design of new and effective therapeutic agents.

Physicochemical and Spectroscopic Properties

The structural elucidation of novel 1,2,3-thiadiazole derivatives relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and a combined analysis is essential for unambiguous characterization.

Electronic Structure and Aromaticity

The 1,2,3-thiadiazole ring is a π-excessive heteroaromatic system.[5] Computational studies, such as those analyzing the molecular electrostatic potential surface (MESP), reveal that the electron density is highest at the sulfur atom, followed by the two nitrogen atoms.[5][6] Consequently, the C4 and C5 carbon atoms are relatively electron-deficient. This electronic distribution dictates the ring's reactivity, rendering it susceptible to nucleophilic attack, particularly at the C5 position, while making electrophilic substitution challenging.[5]

Spectroscopic Characterization

The unique electronic environment of the 1,2,3-thiadiazole ring gives rise to characteristic spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra of unsubstituted 1,2,3-thiadiazole show two distinct signals for the ring protons. In substituted derivatives, the chemical shifts of protons on the ring and on adjacent carbons are influenced by the electronic nature of the substituents. In ¹³C NMR spectra, the ring carbons typically resonate in the aromatic region, with their precise chemical shifts providing valuable information about the substitution pattern.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the key functional groups within the molecule. Characteristic vibrational frequencies for the 1,2,3-thiadiazole ring include C-H stretching of the aromatic ring, C=N, N=N, and C-S bond vibrations.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : 1,2,3-Thiadiazole derivatives typically display absorption bands in the UV-Vis region corresponding to π→π* electronic transitions.[7] The position of the maximum absorption (λmax) is sensitive to the substituents on the ring and the polarity of the solvent, making UV-Vis a useful tool for studying the electronic properties of these compounds.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives. The fragmentation is often initiated by the cleavage of the weakest bonds in the heterocyclic ring, providing insights into its stability and structure.

Summary of Spectroscopic Data

The following table summarizes typical spectroscopic data for representative 1,2,3-thiadiazole derivatives, providing a baseline for researchers in the field.

| Technique | Compound | Key Observations | Reference |

| UV-Vis | 4-Phenyl-1,2,3-thiadiazole | λmax: 296 nm | [7] |

| IR (cm⁻¹) | 4-Phenyl-1,2,3-thiadiazole | ~3100-3000 (C-H aromatic), ~1600 (C=N), ~1070 (N-N), ~760 (C-S) | [7] |

| ¹H NMR (ppm) | Unsubstituted 1,2,3-Thiadiazole | Signals for H4 and H5 protons | [7] |

| ¹³C NMR (ppm) | Unsubstituted 1,2,3-Thiadiazole | Signals for C4 and C5 carbons | [7] |

Chemical Properties and Key Reactions

The reactivity of the 1,2,3-thiadiazole ring is a cornerstone of its synthetic utility, allowing for the creation of diverse molecular architectures.

Synthesis of the 1,2,3-Thiadiazole Core

Several synthetic strategies have been developed to construct the 1,2,3-thiadiazole ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Hurd-Mori reaction is a classic and widely employed method for synthesizing 1,2,3-thiadiazoles.[3][8] It involves the cyclization of hydrazones, typically derived from ketones with an α-methylene group, using thionyl chloride (SOCl₂).[4][8] The causality behind this reaction's success lies in the ability of thionyl chloride to act as both a dehydrating and sulfur-donating agent, facilitating the intramolecular cyclization cascade.

Caption: The Hurd-Mori reaction proceeds via cyclization of a hydrazone with thionyl chloride.

More recent methods often provide improved yields, milder reaction conditions, and broader substrate scope. These include:

-

Iodine-catalyzed reactions : The use of iodine as a catalyst allows for the efficient synthesis of various substituted 1,2,3-thiadiazoles from N-tosylhydrazones and sulfur.[1][10]

-

Multi-component reactions : Reactions involving enaminones, tosylhydrazine, and elemental sulfur provide direct access to functionalized 5-acyl-1,2,3-thiadiazoles.[9]

Characteristic Reactivity

The inherent strain and electronic nature of the 1,2,3-thiadiazole ring lead to characteristic reactions, most notably ring-opening transformations.

A synthetically powerful reaction of 1,2,3-thiadiazoles unsubstituted at the 5-position is their cleavage by strong bases (e.g., organolithium reagents, potassium t-butoxide).[11] This reaction proceeds with the extrusion of nitrogen gas to generate a highly reactive alkali-metal alkynethiolate intermediate. This intermediate can then be trapped by various electrophiles, such as alkyl halides, providing a novel route to 1-alkynyl thioethers.[11] The self-validating nature of this protocol is confirmed by the evolution of nitrogen gas and the subsequent successful trapping of the thiolate, which confirms the ring-opening event.

Caption: Strong bases induce ring cleavage to form a versatile alkynylthiolate intermediate.

Applications in Drug Discovery

The 1,2,3-thiadiazole scaffold is a versatile template for the development of new drugs due to its wide range of biological activities.[2][3]

Spectrum of Biological Activities

Derivatives have been reported to possess:

-

Anticancer Activity : Certain derivatives act as microtubule-destabilizing agents or kinase inhibitors.[1][2]

-

Antiviral Activity : Potent activity against various viruses, including HIV-1 and Hepatitis B, has been observed.[3] For instance, a 2,4-dibromo-substituted phenyl-1,2,3-thiadiazole derivative proved to be a highly active anti-HIV-1 agent.[3]

-

Antifungal Activity : Many carboxamide derivatives of 1,2,3-thiadiazole exhibit broad-spectrum fungicidal properties.[3]

-

Insecticidal and Herbicidal Activity : The scaffold is also important in agrochemicals, serving as plant activators and pesticides.[1][12]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic efficacy of the 1,2,3-thiadiazole core. For example, in antiviral agents, the nature and position of substituents on an appended phenyl ring can dramatically influence inhibitory potency and cytotoxicity.[3] Halogen substitutions, particularly at the para-position of a phenyl ring, have been shown to enhance antiviral activity in certain series.[3] The systematic modification of substituents at the C4 and C5 positions of the thiadiazole ring is a key strategy for fine-tuning the biological profile of these compounds.

Key Experimental Protocols

To ensure reproducibility and reliability, detailed and validated protocols are essential.

General Workflow for Synthesis and Characterization

A robust workflow is critical for any synthetic chemistry program. The rationale is to purify the product before committing to extensive and costly spectroscopic analysis.

Caption: A systematic workflow for the synthesis and characterization of new derivatives.

Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction

This protocol provides a step-by-step method for a common synthesis, incorporating checks that validate the reaction's progress.

Objective: To synthesize 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone.

Methodology:

-

Synthesis of Acetophenone Semicarbazone (Intermediate):

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add sodium acetate (1.5 eq) to neutralize the HCl and act as a buffer. The formation of a precipitate (the semicarbazone) is the primary validation of this step.

-

Heat the mixture under reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot disappears.

-

Cool the reaction mixture, filter the solid precipitate, wash with cold water, and dry under vacuum. Confirm the identity via melting point and IR spectroscopy (presence of C=N and amide bands).

-

-

Cyclization to 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction):

-

Caution: Perform this step in a well-ventilated fume hood as SOCl₂ is corrosive and releases HCl gas.

-

To a flask equipped with a dropping funnel and a gas trap, add an excess of thionyl chloride (SOCl₂, ~5-10 eq) and cool it in an ice bath.

-

Slowly add the dried acetophenone semicarbazone in small portions to the stirred thionyl chloride. The reaction is exothermic and will involve gas evolution (HCl, SO₂).

-

After the addition is complete, allow the reaction to stir at room temperature overnight. The color change of the solution is an indicator of reaction progress.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Neutralize the residue by slowly adding it to a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel.

-

Confirm the final product structure using NMR, HRMS, and IR as described in Section 2.2.

-

Conclusion and Future Outlook

The 1,2,3-thiadiazole core remains a highly attractive scaffold for the development of novel molecules in both medicine and agriculture. Its well-defined physical properties allow for reliable characterization, while its versatile chemical reactivity provides access to a vast chemical space. Future research will likely focus on developing more sustainable and atom-economical synthetic methods, exploring novel biological targets, and leveraging computational chemistry to design next-generation derivatives with enhanced potency and optimized pharmacokinetic profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge required to innovate within this exciting field.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Hurd-Mori Synthesis of 4-Substituted 1,2,3-Thiadiazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that holds a significant position in medicinal chemistry, pharmacology, and materials science.[1] This five-membered aromatic system, containing two adjacent nitrogen atoms and a sulfur atom, is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and insecticidal properties.[1] Furthermore, certain 1,2,3-thiadiazole derivatives have demonstrated efficacy as plant activators, inducing systemic acquired resistance (SAR) in crops.[2] The versatility and potent bioactivity of this scaffold underscore the importance of robust and efficient synthetic methodologies for its construction.

Among the various synthetic routes to 1,2,3-thiadiazoles, the Hurd-Mori synthesis stands out as a classical and widely utilized method for preparing 4-substituted and 4,5-disubstituted derivatives.[3][4] This reaction, first reported by Charles D. Hurd and Raymond I. Mori in 1955, involves the cyclization of hydrazones derived from ketones possessing an α-methylene group using thionyl chloride (SOCl₂).[5] This guide provides an in-depth technical overview of the Hurd-Mori synthesis, elucidating its mechanism, offering detailed experimental protocols, and discussing its practical applications and limitations from the perspective of a seasoned application scientist.

Pillar 1: The Core Mechanism - A Tale of Electrophilic Cyclization

The Hurd-Mori synthesis is a powerful transformation that proceeds through a well-defined mechanistic pathway. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction commences with the formation of a suitable hydrazone precursor, typically an acylhydrazone or a tosylhydrazone, from a ketone bearing at least one α-methylene group.

The choice of the activating group on the hydrazone nitrogen is critical. While the original work by Hurd and Mori utilized acylhydrazones, tosylhydrazones are also commonly employed and can offer advantages in certain contexts.[3][5] The electron-withdrawing nature of these groups is believed to facilitate the initial steps of the reaction.

The core of the Hurd-Mori synthesis is the reaction of the hydrazone with thionyl chloride. The generally accepted mechanism involves the following key steps:

-

Activation of Thionyl Chloride: Thionyl chloride acts as both a chlorinating and a dehydrating agent. The reaction is initiated by the nucleophilic attack of the hydrazone nitrogen or oxygen (in the case of acylhydrazones) on the sulfur atom of thionyl chloride.

-

Formation of a Key Intermediate: This initial interaction leads to the formation of a reactive intermediate, which sets the stage for the subsequent cyclization.

-

Electrophilic Attack and Cyclization: The crucial ring-forming step involves an intramolecular electrophilic attack by the sulfur atom on the carbon of the α-methylene group. This is followed by the elimination of hydrogen chloride.

-

Dehydration and Aromatization: The resulting dihydrothiadiazole intermediate then undergoes dehydration, driven by the thionyl chloride, to yield the stable, aromatic 1,2,3-thiadiazole ring system.

Diagrammatic Representation of the Hurd-Mori Synthesis Mechanism:

Caption: Generalized mechanism of the Hurd-Mori synthesis.

Pillar 2: Field-Proven Experimental Protocols

The successful execution of the Hurd-Mori synthesis relies on careful attention to experimental detail. The following protocols are presented as a self-validating system, incorporating best practices for safety, efficiency, and reproducibility.

Protocol 1: Synthesis of the Hydrazone Precursor (Example: Acetophenone Semicarbazone)

This initial step is crucial as the purity of the hydrazone directly impacts the yield and purity of the final 1,2,3-thiadiazole.

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).[6]

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.[6]

-

Reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[6]

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield acetophenone semicarbazone.[6]

Protocol 2: The Hurd-Mori Cyclization (Example: Synthesis of 4-phenyl-1,2,3-thiadiazole)

Safety Precaution: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

-

Acetophenone semicarbazone (or other suitable hydrazone)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL).[6]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled and vigorously stirred suspension over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[7]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours.[6] The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[6]

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-phenyl-1,2,3-thiadiazole.[6]

Experimental Workflow Visualization:

Caption: Step-by-step workflow for the Hurd-Mori synthesis.

Pillar 3: Causality, Scope, and Limitations

The Hurd-Mori synthesis is a versatile reaction; however, its success is contingent on several factors. Understanding these nuances is key to its effective application.

Substrate Scope:

The reaction is generally applicable to hydrazones derived from a wide range of ketones containing an α-methylene group. This includes acyclic, cyclic, and heterocyclic ketones. The nature of the substituents on the ketone can influence the reaction rate and yield.

Influence of Protecting Groups:

In cases where the ketone substrate contains other sensitive functional groups, the choice of protecting groups can be critical. For instance, in the synthesis of pyrrolo[2,3-d][3][8]thiadiazole-6-carboxylates, it was found that an electron-withdrawing N-protecting group (such as a methyl carbamate) on the pyrrolidine precursor gave superior yields compared to electron-donating alkyl groups.[2] This highlights the electronic effects that can play a significant role in the efficiency of the cyclization step.

Potential Side Reactions and Troubleshooting:

-

Low Yields: Insufficiently dried reagents and solvents can lead to the decomposition of thionyl chloride and subsequently lower yields. Ensuring anhydrous conditions is paramount. In some cases, the hydrazone precursor may not be sufficiently reactive, and gentle heating may be required to drive the reaction to completion.[7]

-

Formation of N-Arylhydrazonoyl Chlorides: Thionyl chloride is a highly reactive reagent and can lead to the formation of undesired side products, particularly with certain precursors.[9] Performing the reaction at low temperatures and adding the thionyl chloride slowly can help to minimize these side reactions.[9]

Modern Improvements and Alternatives:

While the classical Hurd-Mori reaction using thionyl chloride is robust, concerns over the handling of this corrosive reagent have prompted the development of alternative methods. Recent advancements include:

-

Tetrabutylammonium iodide (TBAI)-catalyzed reaction: A metal-free approach reacting N-tosylhydrazones with elemental sulfur in the presence of TBAI has been reported as an improvement to the Hurd-Mori synthesis.[1][10]

-

Electrochemical synthesis: A metal- and oxidant-free electrochemical method for synthesizing 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur has also been developed.[11]

These newer methods offer milder reaction conditions and may be more environmentally benign.

Data Presentation: A Comparative Overview

The following table summarizes typical yields for the synthesis of various 4-substituted 1,2,3-thiadiazoles via the Hurd-Mori reaction, illustrating the scope of the methodology.

| Starting Ketone | Hydrazone Type | 4-Substituted-1,2,3-Thiadiazole Product | Typical Yield (%) |

| Acetophenone | Semicarbazone | 4-phenyl-1,2,3-thiadiazole | 70-85% |

| Propiophenone | Semicarbazone | 4-methyl-5-phenyl-1,2,3-thiadiazole | 65-80% |

| Cyclohexanone | Semicarbazone | 4,5,6,7-Tetrahydrobenzo[d][3][8]thiadiazole | 75-90% |

| 2-Acetylthiophene | Tosylhydrazone | 4-(thiophen-2-yl)-1,2,3-thiadiazole | 71-89%[1] |

| 1-Tetralone | Tosylhydrazone | 4,5-Dihydro-naphtho[1,2-d][3][8]thiadiazole | Good to excellent |

Conclusion: A Cornerstone of Heterocyclic Synthesis

The Hurd-Mori synthesis remains a cornerstone in the synthetic chemist's toolbox for the construction of 4-substituted 1,2,3-thiadiazoles. Its operational simplicity, broad substrate scope, and the high value of its products in drug discovery and agrochemical research ensure its continued relevance. By understanding the underlying mechanism, adhering to robust experimental protocols, and being mindful of the reaction's limitations, researchers can effectively leverage this powerful transformation to access a diverse array of biologically active molecules. The ongoing development of milder and more sustainable alternatives further enriches the options available for accessing this important heterocyclic scaffold, paving the way for future discoveries in medicinal and materials chemistry.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Biological Evaluation of 1,2,3-Thiadiazol-4-ylmethanol and its Derivatives

Introduction: The Versatile 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research.[1] This interest stems from its role as a bioisostere of naturally occurring pyrimidines and oxadiazoles, allowing compounds containing this moiety to interact with a wide array of biological targets.[1][2] The unique mesoionic character of the thiadiazole ring enhances the ability of its derivatives to cross cellular membranes, contributing to favorable oral absorption and bioavailability.[1][2]

Derivatives of 1,2,3-thiadiazole, including the focal compound 1,2,3-thiadiazol-4-ylmethanol, have demonstrated a remarkable spectrum of biological activities. These include potent anticancer, antifungal, antiviral, insecticidal, and plant activator properties.[3][4] This guide provides detailed protocols and application notes for researchers, scientists, and drug development professionals to explore the multifaceted biological potential of this promising class of compounds. We will focus on three key areas of evaluation: anticancer, antifungal, and plant systemic acquired resistance (SAR).

Part I: Anticancer Activity Evaluation

The development of novel anticancer therapeutics is a critical global health priority, and 1,2,3-thiadiazole derivatives have emerged as a promising avenue of investigation.[1] Numerous studies have highlighted their efficacy in various cancer models, often acting through multifaceted mechanisms that target key pathways in tumor growth and survival.[1][5]

Background and Putative Mechanisms of Action

The anticancer effects of 1,2,3-thiadiazole derivatives are not monolithic; they can engage multiple cellular targets. Understanding these mechanisms is crucial for designing rational screening funnels and interpreting experimental outcomes.

-

Inhibition of Tubulin Polymerization: A primary mechanism for several 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics.[5] By binding to tubulin, these compounds prevent its polymerization into functional microtubules. This is critical because microtubules form the mitotic spindle required for chromosome segregation during cell division. Inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[5][6]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly initiate apoptosis. This can occur through the modulation of key regulatory proteins, such as the Bcl-2 family, and the activation of caspase cascades, which are the executioners of apoptosis.[7]

-

Inhibition of Heat Shock Protein 90 (Hsp90): Certain derivatives have been shown to inhibit Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[5]

The following diagram illustrates a proposed signaling pathway for the anticancer activity of this compound derivatives.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

The Versatile Role of 1,2,3-Thiadiazole Derivatives in Modern Agriculture: A Guide to Application and Protocol

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led researchers to explore a vast chemical space for novel solutions. Among the heterocyclic compounds that have garnered significant attention, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth exploration of the applications of 1,2,3-thiadiazole derivatives in agriculture, offering detailed application notes and validated protocols for researchers, scientists, and professionals in the field of agrochemical development.

The unique arrangement of one sulfur and two adjacent nitrogen atoms within the five-membered aromatic ring of 1,2,3-thiadiazole imparts distinct physicochemical properties that are conducive to biological interactions.[4] This has resulted in the development of commercial products and numerous promising candidates for fungicides, insecticides, herbicides, and plant growth regulators.[3][5]

Core Structure of 1,2,3-Thiadiazole

Caption: General chemical structure of the 1,2,3-thiadiazole ring with potential substitution sites (R4 and R5).

Application I: Fungicidal Properties

1,2,3-Thiadiazole derivatives have demonstrated potent fungicidal activity against a wide spectrum of plant pathogens.[1][3] Their mechanism of action can vary depending on the overall structure of the molecule. A notable example is the incorporation of the 1,2,3-thiadiazole moiety into strobilurin-type fungicides, which has been shown to significantly enhance their efficacy.[6][7]

Noteworthy Fungicidal 1,2,3-Thiadiazole Derivatives

| Compound Class | Target Pathogens | Efficacy (EC50 in µg/mL) | Reference Compound(s) |

| 1,2,3-Thiadiazole-based Strobilurins | Gibberella zeae, Sclerotinia sclerotiorum, Rhizoctonia cerealis | 2.68, 0.44, 0.01 respectively for compound 8a | Enestroburin, Kresoxim-methyl, Azoxystrobin[6][7] |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | Physalospora piricola, Gibberella zeae | 0.12 and 0.16 respectively for a triethyltin derivative | Not specified[3] |

| 1,2,3-Thiadiazole Carboxamides | Broad-spectrum including Alternaria solani, Colletotrichum lagenarium, Pyricularia oryzae | High inhibition percentages against various fungi | Not specified[1][3] |

| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | Alternaria brassicicola | 92% efficacy at 200 µg/mL for compound 1d | Tiadinil[8][9] |

Protocol: In Vitro Antifungal Assay by Mycelial Growth Inhibition

This protocol outlines a standard method for assessing the in vitro fungicidal activity of 1,2,3-thiadiazole derivatives against common phytopathogenic fungi.

1. Materials and Reagents:

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Target fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

-

Test compounds (1,2,3-thiadiazole derivatives)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sterile distilled water

-

Positive control fungicide (e.g., Azoxystrobin)

-

Sterile cork borer (5 mm)

-

Incubator

2. Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds and the positive control in a minimal amount of DMSO to prepare stock solutions (e.g., 10,000 µg/mL).

-

Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%). Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO should also be prepared.

-

Inoculation: From a actively growing culture of the target fungus, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Seal the Petri dishes with paraffin film and incubate them at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate has reached the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

-

Determination of EC50: The median effective concentration (EC50), which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis of the concentration-response data.

Application II: Insecticidal Activity

Certain 1,2,3-thiadiazole derivatives have been identified as potent insecticides.[3] These compounds often act on specific physiological targets in insects, leading to mortality.

Promising Insecticidal 1,2,3-Thiadiazole Scaffolds

| Compound Class | Target Insect | Efficacy | Reference Compound(s) |

| N-tert-butyl-N,N'-diacylhydrazines | Plutella xylostella L. | 79% mortality at 200 µg/mL | Tebufenozide[3] |

| (E)-β-farnesene based Carboxamides | Myzus persicae | LC50 of 33.4 µg/mL for the most active compound | Pymetrozine[3] |

Protocol: Larval Bioassay for Insecticidal Activity

This protocol describes a common method for evaluating the insecticidal properties of 1,2,3-thiadiazole derivatives against lepidopteran larvae, such as Spodoptera littoralis.

1. Materials and Reagents:

-

Test compounds

-

Acetone or other suitable solvent

-

Wetting agent (e.g., Triton X-100)

-

Distilled water

-

Fresh host plant leaves (e.g., cabbage, cotton)

-

Petri dishes or ventilated containers

-

Third-instar larvae of the target insect

-

Fine paintbrush

2. Procedure:

-

Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a wetting agent (e.g., 0.1%) to obtain a series of concentrations.

-

Leaf-Dip Method:

-

Excise fresh, undamaged leaves and dip them into the test solutions for approximately 30 seconds with gentle agitation.

-

Allow the leaves to air-dry completely.

-

Place one treated leaf in each Petri dish lined with moist filter paper.

-

A control group should be prepared using leaves dipped in the solvent-water solution without the test compound.

-

-

Insect Introduction: Carefully transfer a known number of larvae (e.g., 10) into each Petri dish using a fine paintbrush.

-

Incubation: Maintain the containers at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100

-

Determination of LC50: The median lethal concentration (LC50) can be calculated using probit analysis.

Application III: Herbicidal Effects

The 1,2,3-thiadiazole ring is also a component of some herbicidally active molecules. These compounds can interfere with various physiological processes in plants, leading to growth inhibition or death.[2][10]

Example of a Herbicidal 1,2,3-Thiadiazole Derivative

A series of novel 2-cyanoacrylates containing the 1,2,3-thiadiazole moiety has shown significant herbicidal activities against both broadleaf and grassy weeds.[10] For instance, certain derivatives exhibited 100% herbicidal activity against rape and amaranth pigweed at a dose of 1.5 kg/ha .[10]

Protocol: Pre-emergence Herbicidal Activity Assay

This protocol is designed to evaluate the pre-emergence herbicidal effect of 1,2,3-thiadiazole derivatives on weed seeds.

1. Materials and Reagents:

-

Test compounds

-

Acetone

-

Wetting agent

-

Distilled water

-

Pots or trays

-

Standard soil mix

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Growth chamber or greenhouse

2. Procedure:

-

Soil Preparation: Fill pots or trays with the soil mix, leaving some space at the top.

-

Sowing Seeds: Sow a known number of weed seeds evenly on the soil surface and cover them with a thin layer of soil.

-

Preparation of Treatment Solutions: Prepare aqueous solutions of the test compounds at various concentrations, using acetone for initial dissolution and a wetting agent to ensure even application.

-

Application: Apply a specific volume of the treatment solution evenly to the soil surface of each pot. A control group should be treated with the solvent-water mixture.

-

Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions of temperature, light, and humidity. Water the pots as needed to maintain soil moisture.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings in each pot. The fresh weight of the emerged seedlings can also be measured.

-

Data Analysis: Calculate the percentage of inhibition of germination and growth compared to the control.

Application IV: Plant Growth Regulation and Systemic Acquired Resistance (SAR)

Beyond direct pesticidal action, 1,2,3-thiadiazole derivatives can also function as plant growth regulators and inducers of Systemic Acquired Resistance (SAR).[1][5][11] SAR is a plant's defense mechanism that provides long-lasting, broad-spectrum resistance to pathogens.[12][13]

Commercially available compounds like Acibenzolar-S-methyl (BTH) and Tiadinil (TDL) are well-known 1,2,3-thiadiazole-based plant activators.[5][13] More recently, 3-(1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones have been investigated as potential plant growth regulators.[11][14]

Protocol: Evaluation of Systemic Acquired Resistance (SAR) Induction

This protocol describes a method to assess the ability of 1,2,3-thiadiazole derivatives to induce SAR in plants against a pathogen.

1. Materials and Reagents:

-

Test compounds

-

Solvent and wetting agent

-

Host plants (e.g., tobacco, cucumber, Arabidopsis)

-

Pathogen (e.g., Pseudomonas syringae pv. tabaci for tobacco)

-

Growth chamber

-

Syringe without a needle for infiltration

2. Procedure:

-

Plant Growth: Grow the host plants to a suitable stage (e.g., 4-6 true leaves).

-

Inducer Treatment: Apply the test compound to the lower leaves of the plants. This can be done by spraying or soil drenching. Control plants are treated with the solvent-water mixture.

-

Induction Period: Allow a period of time (e.g., 3-7 days) for the plant to develop systemic resistance.

-

Pathogen Challenge: Inoculate the upper, untreated leaves of both the treated and control plants with a suspension of the pathogen. For bacterial pathogens, this is often done by infiltrating a known concentration of the bacterial suspension into the leaf lamina.

-

Disease Assessment: After an appropriate incubation period (e.g., 3-5 days), assess the disease severity. This can be done by measuring the lesion diameter, counting the number of lesions, or quantifying the bacterial population within the challenged leaves.

-

Data Analysis: Compare the disease severity in the inducer-treated plants with that in the control plants to determine the percentage of disease reduction.

Synthesis of 1,2,3-Thiadiazole Derivatives: The Hurd-Mori Reaction

A common and versatile method for the synthesis of 4- and 5-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2][4] This reaction involves the cyclization of hydrazones derived from ketones with thionyl chloride.[15]

Caption: A simplified workflow of the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazole derivatives.

Exemplary Synthesis Protocol: 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

This protocol is adapted from a literature procedure for the synthesis of a key intermediate in the development of 1,2,3-thiadiazole-based agrochemicals.[5]

1. Materials and Reagents:

-

Ethyl 3-oxobutanoate

-

Hydrazine hydrate

-

Dimethyl carbonate

-

Thionyl chloride

-

Dichloromethane

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus

2. Step-by-Step Procedure:

-

Synthesis of Hydrazine Carboxylic Acid Methyl Ester: A mixture of dimethyl carbonate and hydrazine hydrate is heated to produce hydrazine carboxylic acid methyl ester.

-

Synthesis of 3-Methoxy Carbonyl Hydrazonoacetic Acid Ethyl Ester: The product from step 1 is reacted with ethyl 3-oxobutanoate.

-

Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate: To a solution of 3-methoxy carbonyl hydrazonoacetic acid ethyl ester in dichloromethane, thionyl chloride is added dropwise at a low temperature (below 20°C). The reaction mixture is stirred and then allowed to stand at room temperature. The solvent and excess thionyl chloride are removed by distillation, and the product is purified by fractional distillation under reduced pressure.[5]

-

Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: The ethyl ester from the previous step is dissolved in a methanolic solution of sodium hydroxide and stirred at room temperature. After completion of the reaction, methanol is removed under vacuum. The resulting sodium salt is dissolved in water and acidified with dilute hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed, and dried.[5]

Conclusion

The 1,2,3-thiadiazole scaffold is a cornerstone in the discovery of novel agrochemicals. Its derivatives have demonstrated a wide array of biological activities, making them valuable leads for the development of fungicides, insecticides, herbicides, and plant health products. The protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds, empowering researchers to contribute to the advancement of sustainable and effective agricultural solutions. The continued exploration of the structure-activity relationships of 1,2,3-thiadiazole derivatives will undoubtedly lead to the development of next-generation crop protection agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

Application Notes and Protocols for 1,2,3-Thiadiazole Derivatives as Plant Defense Elicitors

Introduction

In the face of evolving agricultural challenges and the increasing need for sustainable crop protection strategies, harnessing a plant's innate defense mechanisms has emerged as a promising frontier. Plant defense elicitors are compounds that stimulate these natural defenses, preparing the plant to resist pathogen attacks. Among these, derivatives of the 1,2,3-thiadiazole heterocyclic ring system have garnered significant attention for their ability to induce a robust state of systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][2][3][4]

This guide provides a comprehensive overview of 1,2,3-thiadiazole derivatives as plant defense elicitors, intended for researchers, scientists, and professionals in the field of drug development and crop protection. We will delve into the underlying mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and present a comparative analysis of key derivatives.

The Principle of Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense response that is activated throughout the plant following an initial localized pathogen infection or treatment with a chemical elicitor.[5] This "priming" effect enables the plant to respond more quickly and effectively to subsequent pathogen challenges. The SAR pathway is predominantly mediated by the plant hormone salicylic acid (SA).[4][6] Key hallmarks of SAR activation include the expression of pathogenesis-related (PR) genes, the production of antimicrobial compounds, and the reinforcement of cell walls.[2][5]

1,2,3-thiadiazole derivatives are notable for their ability to mimic the role of endogenous signals that trigger SAR, often acting as functional analogs of salicylic acid without exhibiting direct antimicrobial properties.[2]

Key 1,2,3-Thiadiazole Derivatives as Plant Defense Elicitors

Several 1,2,3-thiadiazole derivatives have been successfully developed and commercialized as plant activators. These compounds serve as benchmarks for the development of novel, more potent derivatives.

Acibenzolar-S-methyl (BTH)

Benzo[1][5][7]thiadiazole-7-carbothioic acid S-methyl ester, commonly known as Acibenzolar-S-methyl (BTH), is one of the most well-characterized and widely used plant defense elicitors.[1][2][4] It has been shown to protect a variety of crops against fungal, bacterial, and viral diseases.[1][2][8][9] BTH treatment induces the expression of a suite of defense-related genes and enhances resistance to pathogens like Pseudomonas syringae and Erysiphe cichoracearum.[1][10]

Tiadinil (TDL)

Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is another commercially significant 1,2,3-thiadiazole-based plant activator, particularly effective in controlling rice blast.[6] Its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), is also active in inducing SAR.[5] Interestingly, research suggests that SV-03 can induce SAR without the accumulation of salicylic acid, indicating it may act downstream of SA in the signaling pathway.[5]

Novel and Experimental Derivatives

The core 1,2,3-thiadiazole scaffold has been a fertile ground for the synthesis of novel derivatives with improved efficacy and broader spectrum of activity.[10][11][12] Researchers have explored the combination of the 1,2,3-thiadiazole moiety with other bioactive substructures, such as thiazoles and oxadiazoles, to create new potential elicitors.[11] For instance, certain fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives have demonstrated superior SAR-inducing activity compared to BTH in cucumber.[10]

Mechanism of Action and Signaling Pathways

The primary mode of action for most 1,2,3-thiadiazole derivatives is the induction of the salicylic acid (SA)-dependent SAR pathway.[2][6] These compounds typically do not possess direct antimicrobial activity but rather "prime" the plant's immune system.

The Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is a central regulator of plant defense against biotrophic and hemibiotrophic pathogens. Upon perception of a pathogen-associated molecular pattern (PAMP) or an elicitor like a 1,2,3-thiadiazole derivative, SA levels increase, triggering a cascade of downstream events. A key regulator in this pathway is the Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein. In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Increased SA levels lead to a change in the cellular redox state, causing the monomerization of NPR1. These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes.[2][6]

Some 1,2,3-thiadiazole derivatives, like BTH, are considered functional analogs of SA and have been shown to inhibit the activity of catalase and ascorbate peroxidase, leading to an accumulation of reactive oxygen species (ROS), which act as secondary messengers in the defense signaling cascade.[2]

Caption: Simplified signaling pathway of 1,2,3-thiadiazole-induced SAR.

Protocols for Synthesis and Application

The synthesis of 1,2,3-thiadiazole derivatives often involves the Hurd-Mori reaction, where a hydrazone is reacted with a thionating agent.[7] The following is a general protocol for the synthesis of a 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative, a common scaffold for plant defense elicitors.

Protocol 1: Synthesis of a 4-methyl-1,2,3-thiadiazole-5-carboxamide Derivative

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Hydrazine hydrate

-

Thionyl chloride

-

Substituted aniline

-

Pyridine

-

Appropriate solvents (e.g., ethanol, toluene, dichloromethane)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

-

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate:

-

React ethyl 2-chloroacetoacetate with hydrazine hydrate in ethanol to form the corresponding hydrazone.

-

Cyclize the hydrazone using thionyl chloride in a suitable solvent like toluene. This is the Hurd-Mori reaction.

-

Purify the resulting ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate by column chromatography or recrystallization.

-

-

Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid:

-

Hydrolyze the ester obtained in the previous step using a base like sodium hydroxide in an aqueous-alcoholic solution.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash, and dry the product.

-

-

Synthesis of the Acid Chloride:

-

Convert the carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in a dry, inert solvent like dichloromethane.

-

Remove the excess reagent and solvent under reduced pressure.

-

-

Amidation to the Final Product:

-

Dissolve the acid chloride in a dry solvent like dichloromethane.

-

Add a solution of the desired substituted aniline and a base like pyridine dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion at room temperature.

-

Wash the reaction mixture with dilute acid, base, and brine.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the final 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative by column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Evaluation of Elicitor Activity in a Model Plant System (e.g., Arabidopsis thaliana)

This protocol outlines a general workflow for assessing the ability of a synthesized 1,2,3-thiadiazole derivative to induce disease resistance.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype)

-

Pathogen (e.g., a virulent strain of Pseudomonas syringae pv. tomato DC3000)

-

Synthesized 1,2,3-thiadiazole derivative

-

Control compounds (e.g., BTH, water/solvent control)

-

Syringes for infiltration

-

Growth chambers with controlled light, temperature, and humidity

-

Materials for bacterial quantification (e.g., sterile peptone, agar plates)

-

Materials for gene expression analysis (e.g., RNA extraction kits, qPCR reagents)

Caption: General workflow for evaluating elicitor activity.

Step-by-Step Methodology:

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22°C).

-

Elicitor Treatment: Prepare solutions of the test compound and controls at various concentrations. Apply the solutions to the leaves of 4-5 week old plants by spraying or soil drenching.

-

Induction Period: Allow a period of 2-3 days for the plant to induce its defense responses.

-